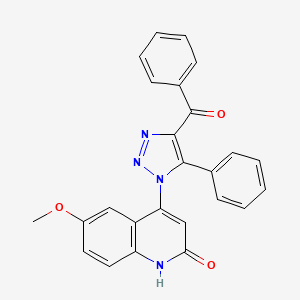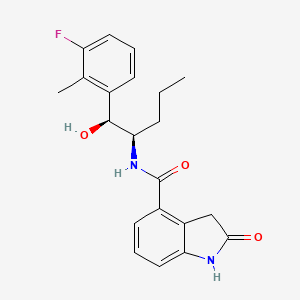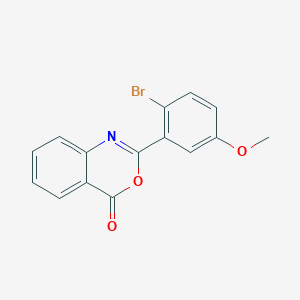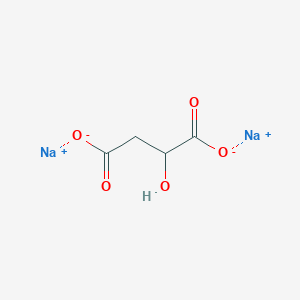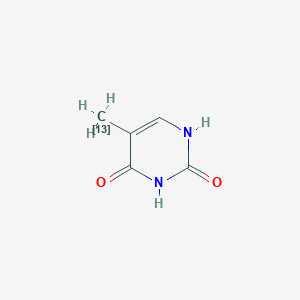
Thymine-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymine-13C is a stable isotope-labeled compound of thymine, a pyrimidine nucleobase found in the nucleic acid of DNA. The “13C” denotes that the compound contains carbon-13, a non-radioactive isotope of carbon. Thymine is one of the four nucleobases in the nucleic acid of DNA, pairing with adenine through two hydrogen bonds. The incorporation of carbon-13 into thymine allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymine-13C typically involves the incorporation of carbon-13 into the thymine molecule. One common method is the use of labeled precursors in the synthesis process. For example, thymine can be synthesized from labeled urea and labeled malonic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide (13CO2) as a precursor. The process includes the growth of plants in a 13CO2 atmosphere, which leads to the incorporation of carbon-13 into the plant’s metabolic products. These products are then extracted and purified to obtain this compound. This method ensures a high degree of isotope enrichment and is suitable for producing large quantities of the compound .
化学反应分析
Types of Reactions
Thymine-13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Thymine can be reduced to dihydrothymine under specific conditions.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
科学研究应用
Thymine-13C has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of thymine into DNA and study DNA replication and repair mechanisms.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and repair.
作用机制
Thymine-13C exerts its effects by incorporating into DNA during the synthesis process. The labeled thymine pairs with adenine in the DNA strand, allowing researchers to trace its incorporation and study the dynamics of DNA replication and repair. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, enabling precise quantification and analysis of thymine’s role in various biological processes .
相似化合物的比较
Similar Compounds
Thymine-15N2,13C:
Thymine-13C5,15N2: Contains five carbon-13 and two nitrogen-15 isotopes, providing even more detailed information for research applications.
Uniqueness
Thymine-13C is unique in its specific labeling with carbon-13, making it particularly useful for studies that require precise tracking of carbon atoms in nucleic acids. Its applications in NMR and mass spectrometry are highly valuable for understanding the structure and function of DNA at a molecular level .
属性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
127.11 g/mol |
IUPAC 名称 |
5-(113C)methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1 |
InChI 键 |
RWQNBRDOKXIBIV-OUBTZVSYSA-N |
手性 SMILES |
[13CH3]C1=CNC(=O)NC1=O |
规范 SMILES |
CC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


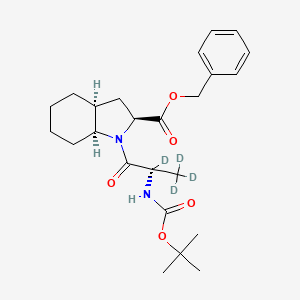

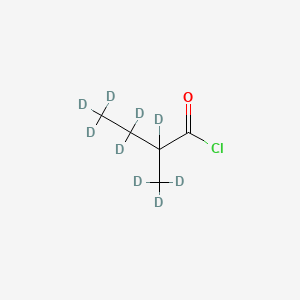
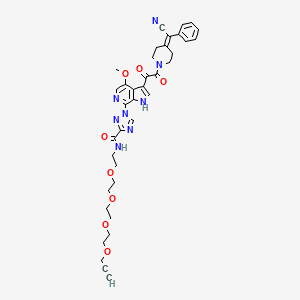
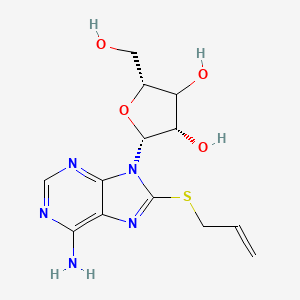
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
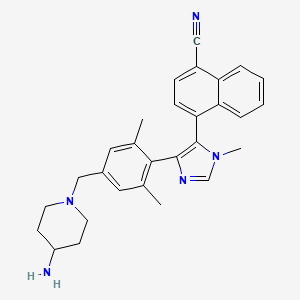
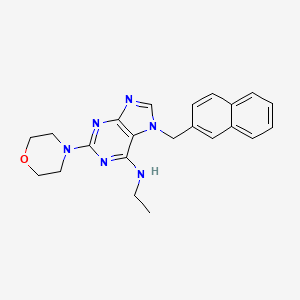
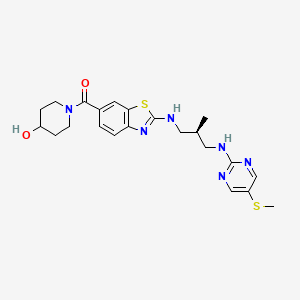
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
